molecular formula C20H22N6 B2555355 11,13-dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 879471-61-1

11,13-dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2555355
CAS No.: 879471-61-1
M. Wt: 346.438
InChI Key: KZGWSNCFXYKYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,13-Dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex heterocyclic compound featuring a fused tricyclic core with multiple nitrogen atoms. Its structure includes a pyridin-3-ylmethyl substituent, propyl and methyl groups, and a tetrazatricyclo framework.

Properties

IUPAC Name

11,13-dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-4-6-16-10-17(22-12-15-7-5-8-21-11-15)26-20(24-16)18-13(2)9-14(3)23-19(18)25-26/h5,7-11,22H,4,6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGWSNCFXYKYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4=CN=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the pyridin-3-ylmethyl group and other substituents. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

11,13-dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The tetrazatricyclo structure can potentially inhibit key enzymes involved in cancer cell proliferation. For example, compounds derived from similar frameworks have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuroprotective drug development. Research has suggested that related compounds can modulate dopamine and serotonin receptors, which are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial properties. Similar nitrogen-containing heterocycles have been reported to exhibit activity against a range of bacterial strains. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of tetrazole-containing compounds structurally related to 11,13-dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine . The results demonstrated that these compounds inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Case Study 2: Neuroprotective Effects

A neuropharmacological study evaluated the effects of similar compounds on neuronal survival under oxidative stress conditions. The findings revealed that these compounds significantly protected neuronal cells from apoptosis induced by oxidative damage, suggesting potential therapeutic applications for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 11,13-dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Example Structural Comparison Table :

Compound Name Core Structure Substituents Tanimoto Score (vs. Target)
Target Compound Tetrazatricyclo Pyridin-3-ylmethyl, propyl 1.00
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropyl, methyl 0.85 (hypothetical)
Aglaithioduline () Hydroxamate Aliphatic chain, phenyl 0.30 (dissimilar)

Bioactivity and Target Interactions

Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) groups compounds with shared modes of action . The target compound’s tricyclic nitrogen framework suggests kinase or epigenetic target affinity (e.g., ROCK1, HDACs). Analogous compounds with pyridine moieties, such as SAHA-like hydroxamates (), exhibit ~70% similarity in molecular properties, correlating with comparable pharmacokinetics (e.g., logP, solubility) .

For the target compound, QSAR might highlight its tetrazatricyclo core as critical for binding entropy, akin to kinase inhibitors identified via CSD .

Biological Activity

The compound 11,13-dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic molecule characterized by its unique tricyclic structure and multiple nitrogen-containing heterocycles. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a tricyclic framework with significant nitrogen content and functional groups that may influence its biological interactions. Its molecular formula is C21H26N6C_{21}H_{26}N_6 with a molecular weight of approximately 362.48 g/mol. The presence of the pyridine moiety is particularly noteworthy due to its known biological significance.

Biological Activity

Pharmacological Potential:
Research indicates that compounds with similar structures often exhibit diverse pharmacological activities including:

  • Antimicrobial Activity: Compounds with tetrazole and pyridine rings have shown promising results against various bacterial strains.
  • Anticancer Properties: Certain derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms.
  • Neuroprotective Effects: Some studies suggest that similar compounds may offer protection against neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study highlighted the antimicrobial efficacy of nitrogen-rich heterocycles against Gram-positive and Gram-negative bacteria. The compound's structural similarities to known antibiotics suggest potential effectiveness in this area .
  • Anticancer Studies:
    In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects:
    Research has indicated that compounds featuring pyridine rings can modulate neurotransmitter levels and provide neuroprotection in models of oxidative stress .

Comparative Analysis

Compound TypeActivityReference
Tetrazole DerivativesAntimicrobial
Pyridine CompoundsAnticancer
Nitrogen HeterocyclesNeuroprotective

Q & A

Q. How can researchers optimize synthetic routes for this compound given its complex tricyclic tetrazole scaffold?

Methodological Answer:

  • Key Steps :

Scaffold Construction : Use copper-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to assemble the tetrazole and pyridine moieties. highlights copper(I) bromide as a catalyst for similar N-alkylation reactions .

Cyclization : Apply temperature-controlled cyclization (e.g., 35°C for 48 hours) to form the tricyclic core, as seen in analogous tetrazatricyclo systems .

Purification : Employ gradient chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate the product, minimizing impurities from steric hindrance .

  • Challenges : Low yields (e.g., 17.9% in ) due to competing side reactions; cesium carbonate may stabilize intermediates but requires careful stoichiometric control .

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methyl (δ 1.2–1.5 ppm), pyridyl (δ 8.5–9.0 ppm), and tetrazole protons (δ 7.0–8.0 ppm). and emphasize integration ratios for substituent validation .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ via ESI) with <2 ppm error to rule out regioisomers .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., tricyclic ring puckering) using single-crystal data (as in , R factor = 0.041) .

Advanced Research Questions

Q. How can computational chemistry predict and resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., Sigma-1 receptor in ) to identify key interactions (e.g., hydrogen bonding with tetrazole N-atoms) .
  • Docking Studies : Use AutoDock Vina to model binding poses and compare with experimental IC50 discrepancies. Adjust protonation states of pyridine/tetrazole groups to match physiological pH .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for methyl/propyl substitutions to explain activity variations across analogs .

Q. What experimental design strategies improve reproducibility in SAR studies of this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Apply fractional factorial designs (e.g., 2^4–1 in ) to test variables:
  • Factors : Reaction temperature, catalyst loading, solvent polarity, and pH .
  • Response Optimization : Prioritize yield (>20%) and purity (>95%) using response surface methodology (RSM) .
    • High-Throughput Screening (HTS) : Use automated liquid handlers to test 100+ derivatives for receptor affinity (e.g., Sigma-1 in ) with Z’ factors >0.5 .

Q. How can AI-driven platforms accelerate reaction optimization for analogs of this compound?

Methodological Answer:

  • Reaction Path Search : Implement density functional theory (DFT)-based algorithms (e.g., GRRM) to identify low-energy intermediates, reducing trial-and-error synthesis (as in ) .
  • Neural Networks : Train models on existing data (e.g., 48-hour reaction times in ) to predict optimal conditions (e.g., 30–40°C, 10 mol% CuBr) .
  • Feedback Loops : Integrate robotic labs (e.g., "smart laboratories" in ) for real-time adjustments using in-line NMR/MS monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.